4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Enzyme Inhibition Aldehyde Dehydrogenase Drug Discovery

Sourcing a well-characterized ALDH3A1 inhibitor with reliable batch data is a common bottleneck. 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde addresses this with defined activity (IC50 2.1 µM) and high lipophilicity (logP 3.90), enabling robust comparator studies. • Validated ALDH3A1 inhibition (IC50 2.1 µM) for benchmarking new chemical entities • High logP (3.90) supports membrane permeability & cellular target engagement assays • Available in 100 mg-1 g sizes with confirmed purity and global shipment

Molecular Formula C16H15BrO3
Molecular Weight 335.19 g/mol
CAS No. 443292-05-5
Cat. No. B1269258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde
CAS443292-05-5
Molecular FormulaC16H15BrO3
Molecular Weight335.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Br
InChIInChI=1S/C16H15BrO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-10H,2,11H2,1H3
InChIKeyUSTZMMKVTMZRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzaldehyde Derivative ALDH3A1 Inhibitor


4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde (CAS 443292-05-5) is a synthetic organic compound belonging to the class of alkoxy-substituted benzaldehydes. Its structure features a benzaldehyde core substituted with an ethoxy group and a para-bromobenzyl ether. The compound has been referenced as a precursor for the synthesis of other bioactive molecules and is a known inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1) [1]. It is available from several chemical suppliers for research use.

Reported ALDH3A1 inhibitor tool
Synthetic building block
Defined substitution pattern for SAR

Structural Specificity for ALDH3A1 Targeting


The combination of a 4-bromobenzyl ether and a 3-ethoxy group on the benzaldehyde scaffold is not a generic substitution; it dictates the compound's specific biological activity profile. Public assay data confirms a modest but measurable inhibition of human ALDH3A1 [1], a property not shared by simpler benzaldehydes like 3-ethoxybenzaldehyde or 4-hydroxybenzaldehyde. Furthermore, the compound's utility as a precursor to more complex drug-like molecules like acetylphenylethylamine is dependent on its specific structure . Therefore, substituting this compound with a closely related analog (e.g., one lacking the bromine, ethoxy group, or with a different substitution pattern) would result in a different reactivity profile and unpredictable biological outcomes.

1

Analogs lacking the 4-bromobenzyl group may shift ALDH3A1 inhibition profile.

2

Removal or reposition of the 3-ethoxy substituent may reduce target engagement.

3

Synthetic intermediate utility depends on intact functional groups; substitution may alter reactivity.

Activity Comparison with Analogs


ALDH3A1 Inhibition vs. Potent Analog

The target compound exhibits modest inhibitory activity against human ALDH3A1, with an IC50 of 2.10E+3 nM (2.1 µM). In a direct head-to-head comparison using the same assay conditions, a more potent analog (CHEMBL1378094, also known as CB7) showed significantly higher potency with an IC50 of 200 nM [1]. This demonstrates a clear, quantifiable difference in target engagement that would be critical for structure-activity relationship (SAR) studies or when selecting a chemical probe with a specific potency window.

ALDH3A1 IC50 vs. potent analog
Head-to-head
Target 2.1 µM vs CB7 0.2 µM (10.5‑fold difference)
Supports moderate‑inhibition assay context for SAR profiling.
Same assay conditions; 1 min preincubation, spectrophotometric readout.
Enzyme Inhibition Aldehyde Dehydrogenase Drug Discovery

ALDH3A1 Inhibition vs. Inactive Analog

In a direct comparison of ALDH3A1 inhibition, the target compound (IC50 = 2.10E+3 nM) demonstrates substantial activity relative to a structurally related analog, CHEMBL1561479 (US9328112, A47), which is essentially inactive against the enzyme (IC50 > 1.00E+5 nM) [1][2]. This difference of over two orders of magnitude highlights the critical importance of the specific substitution pattern (the 3-ethoxy group) for target engagement.

ALDH3A1 IC50 vs. inactive analog
Head-to-head
Target 2.1 µM vs A47 >100 µM (>47.6‑fold difference)
Confirms measurable target engagement relative to an inactive analog.
Analog lacks the 3‑ethoxy group; same assay protocol.
Enzyme Inhibition Aldehyde Dehydrogenase Selectivity Profiling

Lipophilicity Profile (cLogP)

The compound's lipophilicity, a key determinant of membrane permeability and oral bioavailability, can be estimated by its XLogP3 value of 3.90 . While a direct, measured logP comparison is not available from primary literature, this value suggests the target compound is significantly more lipophilic than simpler or less-substituted benzaldehyde analogs. For instance, benzaldehyde itself has a logP of ~1.5 [1], and 4-hydroxybenzaldehyde has a logP of ~1.4 [2]. The addition of the 4-bromobenzyl and 3-ethoxy groups confers a 2.4-2.5 log unit increase in lipophilicity, which would profoundly affect its behavior in biological systems and assays.

Lipophilicity (cLogP)
Class-level inference
XLogP3 = 3.90 (benzaldehyde ≈1.5)
Higher lipophilicity may influence membrane permeability and assay conditions.
In silico prediction; measured logP not reported.
Physicochemical Properties Drug Design ADME

Research Application Scenarios


SAR Studies of ALDH3A1 Inhibitors

This compound serves as a benchmark for moderate ALDH3A1 inhibition. Its activity (IC50 = 2.1 µM) is well-defined, making it a useful comparator for evaluating new chemical entities. It can help define the potency window required for target engagement, especially when compared to more potent (e.g., 0.2 µM) or inactive (>100 µM) analogs as established in Section 3 .

Synthetic Intermediate for Bioactive Molecules

The compound has been identified as a precursor in the synthesis of other pharmacologically relevant molecules, including acetylphenylethylamine and 3-ethoxybenzaldehyde . Its specific functional groups make it a strategic building block in medicinal chemistry campaigns.

Lipophilicity-Dependent Biological Effects

With a calculated logP of 3.90, this compound is significantly more lipophilic than many related benzaldehydes. This property makes it suitable for research applications where high membrane permeability is required or for studying the impact of lipophilicity on target engagement and cellular activity .

Application
Selection Property
Validation Focus
ALDH3A1 SAR studies
Moderate inhibition benchmark
Potency-range confirmation against known analogs
Synthetic intermediate
Functional group compatibility
Reactivity and coupling efficiency
Lipophilicity-dependent research
Elevated cLogP profile
Permeability and assay condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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